molecular formula C9H16O4 B14744460 2-Ethoxycarbonyl-3-methylpentanoic acid CAS No. 55898-39-0

2-Ethoxycarbonyl-3-methylpentanoic acid

Cat. No.: B14744460
CAS No.: 55898-39-0
M. Wt: 188.22 g/mol
InChI Key: CAWHTXRMZAAAHJ-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-3-methylpentanoic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanoic acid, featuring an ethoxycarbonyl group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-3-methylpentanoic acid typically involves the esterification of 3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, allowing the formation of the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-3-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxycarbonyl-3-methylpentanoic acid finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can undergo hydrolysis, releasing ethanol and forming the corresponding carboxylic acid, which can then participate in various biochemical pathways .

Properties

CAS No.

55898-39-0

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethoxycarbonyl-3-methylpentanoic acid

InChI

InChI=1S/C9H16O4/c1-4-6(3)7(8(10)11)9(12)13-5-2/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

CAWHTXRMZAAAHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)C(=O)OCC

Origin of Product

United States

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